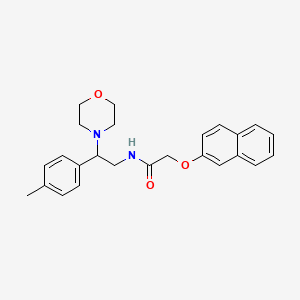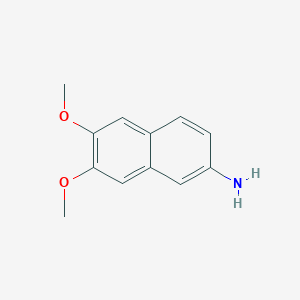![molecular formula C19H21NO3S2 B2915350 methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896349-29-4](/img/structure/B2915350.png)
methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a carboxylate ester group (COO-) and an amide group (CONH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the attached methylthio, benzamido, and carboxylate groups . The exact structure would depend on the specific locations of these groups on the thiophene ring.Chemical Reactions Analysis
Thiophene compounds can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can undergo electrophilic substitution reactions . The presence of the carboxylate ester and amide groups would also influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amide groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of pyrimidine derivatives from reactions involving ketene dithioacetals with amides demonstrates the compound's utility in generating polyfunctionalized pyrimidines, which are further used to synthesize fused pyrimidine derivatives (S. Kohra, Y. Tominaga, A. Hosomi, 1988). This process highlights the compound's significance in creating complex molecules with potential pharmacological applications.
Biological Activity
Research into cycloalkylthiophene Schiff bases and their metal complexes indicates the potential of such compounds for antibacterial and antifungal applications. Specifically, derivatives of cycloalkylthiophene have shown activity against various pathogenic strains, demonstrating their relevance in medicinal chemistry research (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).
Receptor Allosteric Enhancers
Compounds derived from 2-aminothiophene-3-carboxylates, including the one of interest, have been evaluated as adenosine A1 receptor allosteric enhancers. This research offers insights into the compound's potential to modulate receptor activity, which is crucial for developing therapeutic agents (G. Nikolakopoulos, H. Figler, J. Linden, P. Scammells, 2006).
Neurological Receptor Influence
Studies on methyl esters of 2-aminothiophene-3-carboxylic acids modified with trifluoromethyl-containing heterocycles reveal their influence on neuronal NMDA receptors. This underscores the role of such compounds in neurological research, potentially contributing to the development of treatments for neurodegenerative diseases (V. Sokolov, A. Aksinenko, O. A. Dranyi, V. Grigoriev, 2018).
Enzyme Inhibition
The design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives for their inhibitory activity against cholinesterase enzymes highlight the compound's relevance in addressing diseases characterized by cholinesterase dysfunction, such as Alzheimer's (Naghmana Kausar, S. Murtaza, M. Arshad, et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUNOOKVCDKNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2915269.png)
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)


![5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915275.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2915276.png)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)
![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)


![4-(DIETHYLSULFAMOYL)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2915287.png)

![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
